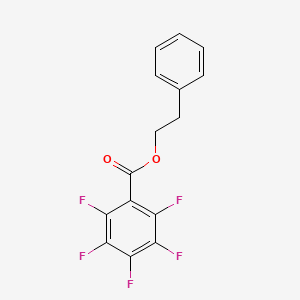
2-Phenylethyl pentafluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylethyl pentafluorobenzoate is an organic compound with the molecular formula C15H9F5O2 and a molecular weight of 316.22 g/mol This compound is characterized by the presence of a phenylethyl group attached to a pentafluorobenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl pentafluorobenzoate typically involves the esterification of pentafluorobenzoic acid with 2-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylethyl pentafluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The pentafluorobenzoate moiety can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates.
Oxidation: Phenylacetic acid or benzyl alcohol derivatives.
Reduction: 2-Phenylethanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenylethyl pentafluorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Phenylethyl pentafluorobenzoate is primarily based on its ability to interact with biological molecules through its ester and aromatic functionalities. The compound can undergo hydrolysis to release pentafluorobenzoic acid and 2-phenylethanol, which can then interact with various molecular targets. The pentafluorobenzoic acid moiety can inhibit enzymes by binding to their active sites, while the phenylethyl group can interact with cell membranes and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylethyl benzoate: Similar structure but lacks the fluorine atoms, resulting in different chemical properties.
Pentafluorobenzoic acid: Contains the pentafluorobenzoate moiety but lacks the phenylethyl group.
2-Phenylethanol: Contains the phenylethyl group but lacks the ester functionality.
Uniqueness
2-Phenylethyl pentafluorobenzoate is unique due to the presence of both the phenylethyl and pentafluorobenzoate groups. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential biological activities .
Eigenschaften
CAS-Nummer |
81089-50-1 |
|---|---|
Molekularformel |
C15H9F5O2 |
Molekulargewicht |
316.22 g/mol |
IUPAC-Name |
2-phenylethyl 2,3,4,5,6-pentafluorobenzoate |
InChI |
InChI=1S/C15H9F5O2/c16-10-9(11(17)13(19)14(20)12(10)18)15(21)22-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI-Schlüssel |
ZGQUWVXUEJTWJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCOC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


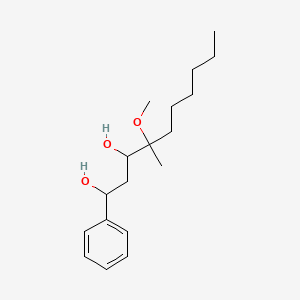
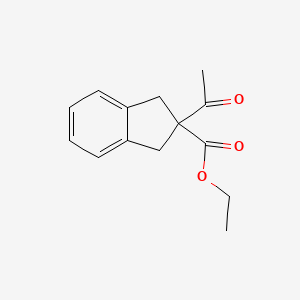
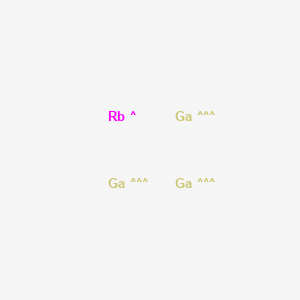
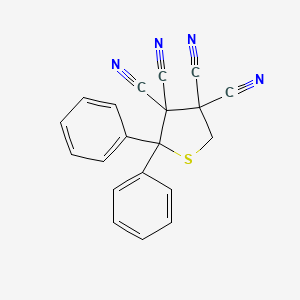
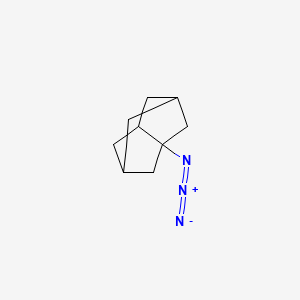
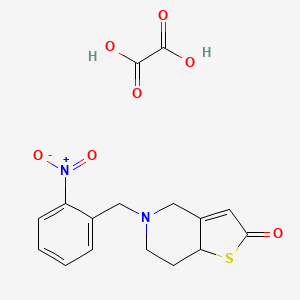
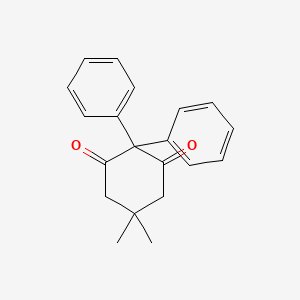

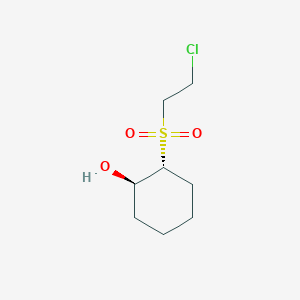
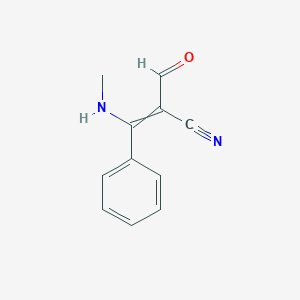
![Oxo(diphenyl)[1-(phenylsulfanyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14414934.png)
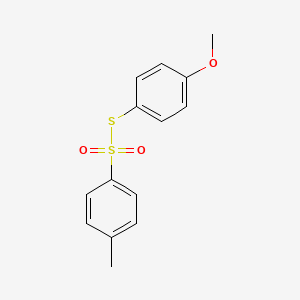
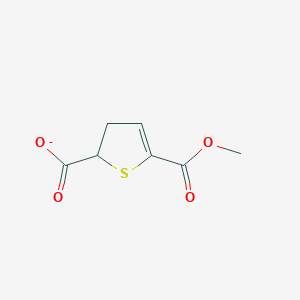
![Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo-](/img/structure/B14414947.png)
